molecular formula C9H9IO4 B15159405 Ethyl 2-iodylbenzoate CAS No. 674776-89-7

Ethyl 2-iodylbenzoate

Cat. No.: B15159405
CAS No.: 674776-89-7
M. Wt: 308.07 g/mol
InChI Key: PSAURZHBFQDTLR-UHFFFAOYSA-N
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Description

Ethyl 2-iodylbenzoate is an organic compound with the molecular formula C9H9IO2. It is an ester derived from 2-iodobenzoic acid and ethanol. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodylbenzoate can be synthesized through the esterification of 2-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond. The general reaction is as follows:

2-Iodobenzoic acid+EthanolH2SO4Ethyl 2-iodylbenzoate+Water\text{2-Iodobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Iodobenzoic acid+EthanolH2​SO4​​Ethyl 2-iodylbenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodylbenzoic acid derivatives.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine groups.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Iodylbenzoic acid derivatives.

    Reduction: Hydroxybenzoate or aminobenzoate derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-iodylbenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl 2-iodylbenzoate exerts its effects depends on the specific reaction or application. In organic synthesis, the iodo group acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-iodobenzoate: Similar in structure but lacks the iodyl functional group.

    Methyl 2-iodylbenzoate: Similar but with a methyl ester instead of an ethyl ester.

    2-Iodobenzoic acid: The parent acid from which this compound is derived.

Uniqueness

This compound is unique due to its specific ester functional group and the presence of the iodyl moiety, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

674776-89-7

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

ethyl 2-iodylbenzoate

InChI

InChI=1S/C9H9IO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3

InChI Key

PSAURZHBFQDTLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1I(=O)=O

Origin of Product

United States

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